molecular formula C10H6O4 B181067 5,8-Dihydroxy-1,4-naphthoquinone CAS No. 475-38-7

5,8-Dihydroxy-1,4-naphthoquinone

Cat. No. B181067
CAS RN: 475-38-7
M. Wt: 190.15 g/mol
InChI Key: RQNVIKXOOKXAJQ-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-1,4-naphthoquinone, also known as Naphthazarin, is a naturally occurring organic compound. It is formally derived from 1,4-naphthoquinone through the replacement of two hydrogen atoms by hydroxyl (OH) groups .


Synthesis Analysis

Naphthazarin can be prepared by condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride followed by reductive dechlorination and reoxidation . It can also be obtained by oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .


Molecular Structure Analysis

The molecular formula of 5,8-Dihydroxy-1,4-naphthoquinone is C10H6O4 . The structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving 5,8-Dihydroxy-1,4-naphthoquinone are yet to be fully elucidated .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,8-Dihydroxy-1,4-naphthoquinone include a melting point of 228–232 °C . More detailed properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found on ChemSpider .

Scientific Research Applications

1. Antimicrobial Effects

  • Summary of Application: 5,8-Dihydroxy-1,4-naphthoquinone has been found to have antimicrobial effects against various microorganisms, including Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans .
  • Methods of Application: The compound’s inhibitory activity was investigated against these microorganisms, and its MIC 50 values were determined .
  • Results: The compound exhibited its effects by causing membrane damage and membrane integrity disruption. It also caused DNA leakage and damage along with respiratory chain disruption in C. albicans .

2. Oxidative Damage to Cellular and Inter-Cellular Signaling

  • Summary of Application: Naphthoquinones, including 5,8-Dihydroxy-1,4-naphthoquinone, can cause oxidative stress in cells, affecting redox signaling .
  • Methods of Application: The effects of naphthoquinones on cellular and inter-cellular signaling are studied in various experimental settings .
  • Results: The studies have shown that naphthoquinones can modulate gene expression and receptor tyrosine kinases, affecting cellular communication .

3. Enhancing Mitochondrial Energy Efficiency

  • Summary of Application: 5,8-Dihydroxy-1,4-naphthoquinone has been found to enhance mitochondrial energy efficiency in cardiomyoblast cells .
  • Methods of Application: The compound’s effects on mitochondrial mass and oxidative phosphorylation functions were investigated .
  • Results: The compound was found to modulate major mitochondria biogenesis regulatory genes, enhancing mitochondrial energy efficiency .

4. Cellulose Aging and Yellowing

  • Summary of Application: The compound is used to understand the processes of cellulose aging and yellowing, as well as the bleaching of cellulosic materials .
  • Methods of Application: The general reactivity and chemistry of this compound are studied to better understand these phenomena and the related technologies .
  • Results: The knowledge of the compound is helpful for understanding these phenomena and improving the related technologies .

5. Growth and Oxidative Stress in Maize

  • Summary of Application: The compound has been studied for its effects on growth and oxidative stress in maize (Zea mays L.) seedlings .
  • Methods of Application: The effects of the compound on maize seedlings are studied in various experimental settings .
  • Results: The studies have shown that the compound can affect the growth and oxidative stress in maize seedlings .

6. Antioxidant Activity

  • Summary of Application: 5,8-Dihydroxy-1,4-naphthoquinone has been found to exhibit antioxidant activity. This property makes it a potential candidate for the development of new antioxidant drugs .
  • Methods of Application: The antioxidant activity of the compound is usually evaluated using various in vitro assays, such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
  • Results: The compound has shown significant antioxidant activity in these assays, suggesting its potential therapeutic applications .

Safety And Hazards

5,8-Dihydroxy-1,4-naphthoquinone is classified as hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNVIKXOOKXAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197161
Record name Naphthazarin
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Brown solid; [Alfa Aesar MSDS]
Record name Naphthazarin
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Vapor Pressure

0.0000001 [mmHg]
Record name Naphthazarin
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Product Name

5,8-Dihydroxy-1,4-naphthoquinone

CAS RN

475-38-7
Record name Naphthazarin
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Record name Naphthazarin
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Record name 5,8-dihydroxy-1,4-naphthoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,020
Citations
T Hosoya, AD French… - Mini-Reviews in Organic …, 2013 - ingentaconnect.com
5,8-Dihydroxy-[1,4]-naphthoquinone (DHNQ) is one of the key chromophores found in aged cellulosics. Cellulose aging and yellowing as well as bleaching of cellulosic materials are …
Number of citations: 17 www.ingentaconnect.com
K Ollinger, A Brunmark - Journal of Biological Chemistry, 1991 - Elsevier
The effect of hydroxy substitution on 1,4-naphthoquinone toxicity to cultured rat hepatocytes was studied. Toxicity of the quinones decreased in the series 5,8-dihydroxy-1,4-…
Number of citations: 204 www.sciencedirect.com
Z Sun, L Zhao, L Zuo, C Qi, P Zhao, X Hou - Journal of Chromatography B, 2014 - Elsevier
Cortex Juglandis Mandshuricae is used as a folk remedy for treating cancer, diarrhea and dysentery in traditional Chinese medicine for many years. Six flavonoids (myricitrin, quercitrin, …
Number of citations: 62 www.sciencedirect.com
CG Pierpont, LC Francesconi… - Inorganic …, 1978 - ACS Publications
The structure of [Cu2 (dien) 2 (DHNQ)](BPh4) 2, where DHNQ2" is the dianion of 5, 8-dihydroxy-1, 4-naphthoquinoneand dien is diethylenetriamine, has been determined using heavy-…
Number of citations: 67 pubs.acs.org
NS Zwirchmayr, T Hosoya, U Henniges… - The Journal of …, 2017 - ACS Publications
5,8-Dihydroxy-[1,4]-naphthoquinone (DHNQ) is one of the key chromophores in cellulosic materials. Its almost ubiquitous presence in cellulosic materials makes it a target molecule of …
Number of citations: 12 pubs.acs.org
H Babich, A Stern - Journal of applied toxicology, 1993 - Wiley Online Library
Using the human hepatoma cell line, HepG2, and the BALB/c mouse fibroblast cell line, 3T3, as the bioindicators in the neutral red cytotoxicity assay, the effect of hydroxyl substitution …
K Öllinger, J Llopis, E Cadenas - Archives of biochemistry and biophysics, 1989 - Elsevier
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), the basic unit of several tetracyclic antitumor antibiotics, and its glutathione conjugate were reduced by the one- and two-electron …
Number of citations: 35 www.sciencedirect.com
S Rezabeyk, M Manoochehri - RSC advances, 2020 - pubs.rsc.org
Herein, a magnetic MOF for preconcentration of Be(II) was synthesized. The material is obtained from magnetite (Fe3O4) nanoparticles that were modified with 2-amino-5,8-dihydroxy-1,…
Number of citations: 12 pubs.rsc.org
M Matsuoka, T Takei, T Kitao - Chemistry Letters, 1979 - journal.csj.jp
Selective butylamination promoted by copper salts was observed on the reaction of 5,8-dihydroxy-1,4-naphthoquinone(DHNQ) with butylamine. A novel β-butylamination of DHNQ …
Number of citations: 27 www.journal.csj.jp
S Topçu, MG Şeker - Antibiotics, 2022 - mdpi.com
Naphthoquinones are an important class of natural organic compounds that have antimicrobial effects. However, the mechanisms of their action remain to be elucidated. Therefore, the …
Number of citations: 3 www.mdpi.com

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